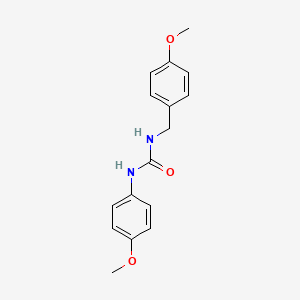
N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide, commonly known as ACN, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of benzamides and has a molecular formula of C14H10ClN3O3.
科学的研究の応用
ACN has been found to have potential applications in various scientific fields. One of the most promising applications of ACN is in the field of cancer research. Studies have shown that ACN has cytotoxic effects on cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, ACN has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of ACN is not fully understood, but studies have suggested that it may inhibit the activity of enzymes involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. Additionally, ACN has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ACN has both biochemical and physiological effects. Biochemically, ACN has been found to inhibit the activity of enzymes such as topoisomerase II and PARP-1, which are involved in DNA replication and repair. Physiologically, ACN has been found to induce apoptosis in cancer cells and to have antimicrobial properties.
実験室実験の利点と制限
One advantage of using ACN in lab experiments is its relatively low cost and easy synthesis method. Additionally, ACN has been found to have potent cytotoxic effects on cancer cells, making it a promising candidate for the development of anti-cancer drugs. However, one limitation of using ACN in lab experiments is its potential toxicity to normal cells. Additionally, further studies are needed to fully understand the mechanism of action of ACN and its potential side effects.
将来の方向性
There are several future directions for the study of ACN. One direction is the development of new anti-cancer drugs based on the cytotoxic effects of ACN. Additionally, further studies are needed to fully understand the mechanism of action of ACN and its potential side effects. Another direction is the development of new antibiotics based on the antimicrobial properties of ACN. Finally, studies could be conducted to investigate the potential applications of ACN in other fields, such as agriculture or environmental science.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide, or ACN, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. ACN has been found to have cytotoxic effects on cancer cells and antimicrobial properties, making it a promising candidate for the development of new drugs. However, further studies are needed to fully understand the mechanism of action of ACN and its potential side effects.
合成法
The synthesis of ACN involves the reaction between 4-acetylphenylamine and 2-chloro-4-nitrobenzoyl chloride in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified through recrystallization to obtain ACN in its pure form.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4/c1-9(19)10-2-4-11(5-3-10)17-15(20)13-7-6-12(18(21)22)8-14(13)16/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCRQSKRTNYSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

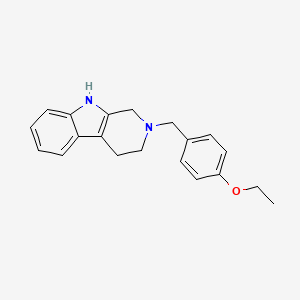
![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)

![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
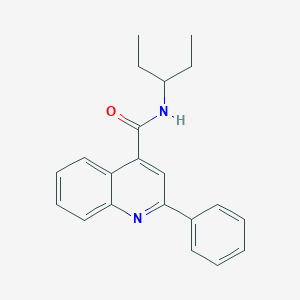
![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)
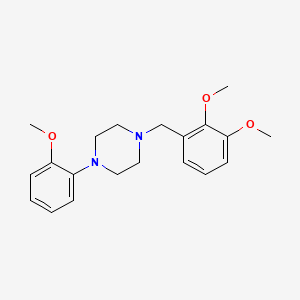
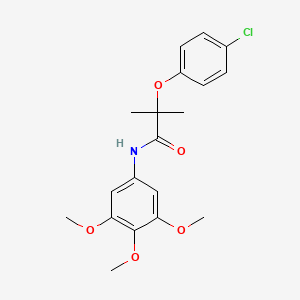
![6-(4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)

![1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5810514.png)
